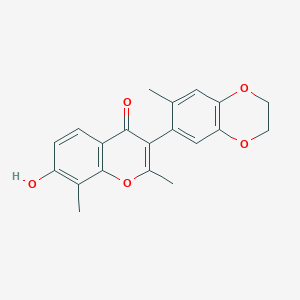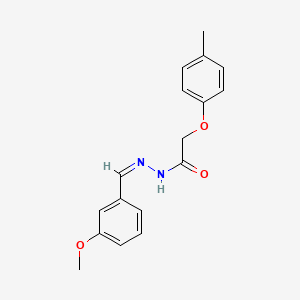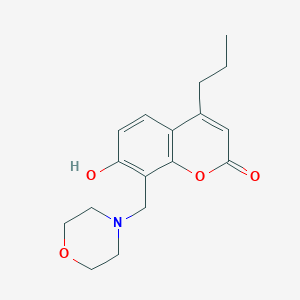
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one, also known as LY294002, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in many cellular processes, including cell growth, proliferation, survival, and motility. LY294002 has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated in detail.
Scientific Research Applications
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one is used extensively in scientific research as a tool compound to study the role of PI3K in various cellular processes. It has been shown to inhibit the activity of all isoforms of PI3K, making it a valuable tool for studying the PI3K signaling pathway. This compound has been used in a wide range of research areas, including cancer biology, immunology, neurobiology, and cardiovascular research. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, and it has been used to study the role of PI3K in T cell activation and differentiation. In neurobiology, this compound has been used to investigate the role of PI3K in synaptic plasticity and memory formation, and in cardiovascular research, it has been used to study the effects of PI3K inhibition on cardiac function.
Mechanism of Action
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one inhibits PI3K by binding to the ATP-binding site of the enzyme. PI3K catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which activates downstream signaling pathways, including the Akt/mTOR pathway. This compound blocks this process by preventing the formation of PIP3, thereby inhibiting Akt/mTOR signaling. This compound has also been shown to inhibit other kinases, including DNA-PK and mTOR, although its effects on these enzymes are less potent than its effects on PI3K.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis by blocking PI3K/Akt signaling. In T cells, this compound inhibits T cell activation and differentiation by blocking PI3K signaling. In neurons, this compound has been shown to inhibit synaptic plasticity and memory formation by blocking PI3K/Akt signaling. In cardiovascular research, this compound has been shown to inhibit cardiac hypertrophy and fibrosis by blocking PI3K signaling.
Advantages and Limitations for Lab Experiments
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one is a valuable tool compound for studying the role of PI3K in various cellular processes. Its advantages include its potency and selectivity for PI3K, its ability to inhibit all isoforms of PI3K, and its well-characterized mechanism of action. However, this compound also has some limitations for lab experiments. It has been shown to inhibit other kinases, including DNA-PK and mTOR, which may complicate the interpretation of experimental results. In addition, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental systems.
Future Directions
Future research on 7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one is likely to focus on several areas. First, there is a need for more selective inhibitors of PI3K that do not inhibit other kinases, such as DNA-PK and mTOR. Second, there is a need for more water-soluble derivatives of this compound that can be used in aqueous solutions. Third, there is a need for more in vivo studies to investigate the effects of PI3K inhibition on various physiological processes, including cancer growth, immune function, and cardiovascular function. Finally, there is a need for more studies to investigate the potential therapeutic applications of PI3K inhibitors, including this compound, in various disease states.
Synthesis Methods
7-hydroxy-8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one was first synthesized by Vlahos et al. in 1994 using a multi-step process. The synthesis involves the condensation of 4-propyl-2H-chromen-2-one with morpholine and formaldehyde to yield 8-(4-morpholinylmethyl)-4-propyl-2H-chromen-2-one. This intermediate is then hydroxylated using potassium permanganate to yield this compound, which is the final product. Several modifications to the synthesis method have been reported in the literature, including the use of different reagents and solvents, but the basic strategy remains the same.
properties
IUPAC Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-2-3-12-10-16(20)22-17-13(12)4-5-15(19)14(17)11-18-6-8-21-9-7-18/h4-5,10,19H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRGDLAYHXRZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)
![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)
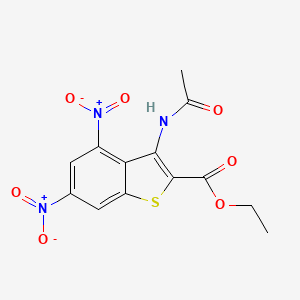
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)
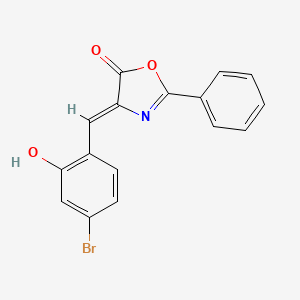
![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)
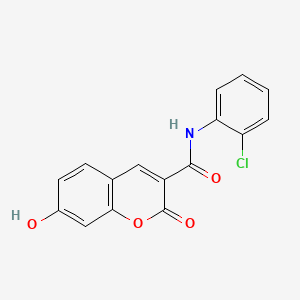
![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)
